1-(4-Fluorophenyl)-1-methylsiletane
Description
1-(4-Fluorophenyl)-1-methylsiletane is a silicon-containing heterocyclic compound featuring a four-membered siletane ring (a silicon analog of cyclobutane) substituted with a 4-fluorophenyl group and a methyl group. The 4-fluorophenyl group is known to impart unique electronic and steric effects due to fluorine’s high electronegativity, which may influence reactivity, stability, and intermolecular interactions in crystalline or biological environments .
Properties
CAS No. |
57465-50-6 |
|---|---|
Molecular Formula |
C10H13FSi |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-methylsiletane |
InChI |
InChI=1S/C10H13FSi/c1-12(7-2-8-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
YLWVLKBLAYHRJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1-methylsiletane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-fluorostyrene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The use of a platinum catalyst ensures high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-1-methylsiletane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1-methylsiletane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The fluorine atom on the phenyl ring can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Table 1: Comparison of Fluorophenyl-Substituted Compounds
Key Observations :
- Electronegativity and Activity : In chalcones, fluorophenyl substitution at the para position (Ring B) correlates with enhanced inhibitory activity compared to methoxy or chlorine substituents. For example, compound 2j (4-fluorophenyl on Ring B) exhibits lower IC50 (4.703 μM) than analogs with methoxy groups (e.g., 2p: 70.79 μM) . This suggests that fluorine’s electron-withdrawing nature improves binding affinity, a trend that may extend to this compound in biological or catalytic contexts.
- Silicon vs. Carbon Frameworks : Unlike chalcones or triazole-thiazoles, the siletane ring introduces a silicon atom, which has a larger atomic radius and lower electronegativity than carbon. This may alter ring strain, conformational flexibility, and electronic delocalization compared to carbon-based heterocycles .
Structural Conformation and Crystallography
Table 2: Crystallographic and Conformational Data
Key Observations :
- Planarity and Packing : In triazole-thiazole hybrids (), fluorophenyl groups adopt perpendicular orientations relative to the core structure, reducing steric clashes and enhancing crystal packing efficiency. A similar conformation may stabilize this compound in the solid state .
- Refinement Techniques : Structural characterization of fluorophenyl-containing compounds often employs SHELX programs (e.g., SHELXL for refinement), suggesting that these tools would be applicable to the siletane derivative despite its unique silicon ring .
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